molecular formula C21H19ClN4O2S B2866547 N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chlorobenzamide CAS No. 1105218-14-1

N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chlorobenzamide

Cat. No.: B2866547
CAS No.: 1105218-14-1
M. Wt: 426.92
InChI Key: DEKVIEIHKAGRHS-UHFFFAOYSA-N
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Description

N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chlorobenzamide is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a benzylamino group, and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chlorobenzamide typically involves multiple steps. One common synthetic route starts with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the use of potassium carbonate as a base and acylation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thienopyrazole derivatives, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Biological Activity

N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chlorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The structural formula can be represented as follows:

  • Molecular Formula : C24_{24}H25_{25}ClN4_{4}O3_{3}S
  • Molecular Weight : 484.9983 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may function as an enzyme inhibitor and modulator of receptor activity.

  • Enzyme Inhibition : The compound exhibits potential inhibitory effects on certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses and may provide therapeutic benefits in disease contexts such as cancer or metabolic disorders.
  • Receptor Binding : The thieno[3,4-c]pyrazole structure allows for effective binding to various receptors, which may influence signaling pathways critical for cellular function and survival.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs to this compound display significant antitumor properties. For instance:

  • Case Study 1 : A derivative of the compound was tested against several cancer cell lines and showed a dose-dependent reduction in cell viability. The mechanism was linked to apoptosis induction via caspase activation.
  • Case Study 2 : Another study reported that the compound inhibited tumor growth in xenograft models by affecting angiogenesis and reducing tumor cell proliferation.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has also been explored:

  • Case Study 3 : In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), suggesting potential use in inflammatory diseases.

Data Summary Table

Biological ActivityObservationsReferences
AntitumorInduces apoptosis in cancer cell lines
Inhibits enzyme activityModulates key metabolic enzymes
Reduces inflammationDecreases cytokine production in macrophages

Properties

IUPAC Name

N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2S/c22-17-9-5-4-8-15(17)21(28)24-20-16-12-29-13-18(16)25-26(20)11-19(27)23-10-14-6-2-1-3-7-14/h1-9H,10-13H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKVIEIHKAGRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CC=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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